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molecular formula C7H12ClN3O B8414701 1-(3-Methoxypyridazin-4-yl)ethanamine hydrochloride

1-(3-Methoxypyridazin-4-yl)ethanamine hydrochloride

Cat. No. B8414701
M. Wt: 189.64 g/mol
InChI Key: FGDZMLNEHBBOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440666B2

Procedure details

1-(6-Chloro-3-methoxypyridazin-4-yl)ethanamine (67.3 mg, 0.36 mmol) and 10% palladium-carbon (50 wt %, 20 mg) were stirred in methanol (5 mL) under hydrogen atmosphere (1 atm) at room temperature for 16 hours. After filtering through celite, the filtrate was evaporated under reduced pressure. The resulting crude reaction product was used for the next step.
Quantity
67.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([CH:10]([NH2:12])[CH3:11])[CH:3]=1>CO.[C].[Pd]>[ClH:1].[CH3:9][O:8][C:5]1[N:6]=[N:7][CH:2]=[CH:3][C:4]=1[CH:10]([NH2:12])[CH3:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
67.3 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)OC)C(C)N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude reaction product

Outcomes

Product
Name
Type
Smiles
Cl.COC=1N=NC=CC1C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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